S-(2-Hydroxyethylmercapto)-L-cysteine

Catalog No.
S1966574
CAS No.
38254-63-6
M.F
C5H11NO3S2
M. Wt
197.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(2-Hydroxyethylmercapto)-L-cysteine

CAS Number

38254-63-6

Product Name

S-(2-Hydroxyethylmercapto)-L-cysteine

IUPAC Name

(2R)-2-amino-3-(2-hydroxyethyldisulfanyl)propanoic acid

Molecular Formula

C5H11NO3S2

Molecular Weight

197.3 g/mol

InChI

InChI=1S/C5H11NO3S2/c6-4(5(8)9)3-11-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1

InChI Key

YPUBRSXDQSFQBA-BYPYZUCNSA-N

SMILES

C(CSSCC(C(=O)O)N)O

Synonyms

L-CySSME, S-(2-hydroxyethylmercapto)-L-cysteine

Canonical SMILES

C(CSSCC(C(=O)O)N)O

Isomeric SMILES

C(CSSC[C@@H](C(=O)O)N)O

S-(2-Hydroxyethylmercapto)-L-cysteine is a sulfur-containing amino acid derivative with the molecular formula C5_5H11_{11}NO3_3S. It features a hydroxyethyl group attached to the sulfur atom of L-cysteine, enhancing its biochemical properties. This compound plays a significant role in various biological processes, particularly in relation to antioxidant activity and cellular protection mechanisms.

, primarily due to the presence of its thiol group. Key reactions include:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides, which may alter its biological activity.
  • Nucleophilic Substitution: The compound can act as a nucleophile in reactions with electrophiles, facilitating the formation of various derivatives.
  • Formation of Metal Complexes: The sulfur atom can coordinate with metal ions, forming complexes that may exhibit unique catalytic properties.

S-(2-Hydroxyethylmercapto)-L-cysteine exhibits notable biological activities:

  • Antioxidant Properties: It acts as a scavenger of reactive oxygen species, thereby protecting cells from oxidative stress.
  • Cytoprotective Effects: Studies have shown that it can protect cellular components from damage induced by heavy metals and other toxic substances .
  • Role in Glutathione Synthesis: As a cysteine derivative, it contributes to the synthesis of glutathione, an essential antioxidant in the body.

The synthesis of S-(2-Hydroxyethylmercapto)-L-cysteine typically involves:

  • Starting Materials: L-cysteine and appropriate reagents for introducing the hydroxyethyl group.
  • Reaction Conditions: The reaction is often carried out under controlled pH and temperature to ensure optimal yield and purity.
  • Purification Techniques: Following synthesis, methods such as crystallization or chromatography are employed to isolate the product.

A common synthetic route includes the reaction of L-cysteine with ethylene oxide or other hydroxyethylating agents under basic conditions .

S-(2-Hydroxyethylmercapto)-L-cysteine has several applications:

  • Pharmaceuticals: Used as a precursor in the synthesis of drugs aimed at treating oxidative stress-related diseases.
  • Nutraceuticals: Incorporated into dietary supplements for its antioxidant benefits.
  • Research: Utilized in studies investigating cellular protection mechanisms and redox biology.

Research has indicated that S-(2-Hydroxyethylmercapto)-L-cysteine interacts with various biomolecules:

  • Proteins: It can form reversible covalent bonds with protein thiols, potentially modulating their activity.
  • Metal Ions: Interaction with transition metals can influence enzymatic reactions and cellular signaling pathways .
  • Reactive Oxygen Species: Its ability to scavenge free radicals makes it a key player in mitigating oxidative damage.

Similar Compounds

Several compounds share structural similarities with S-(2-Hydroxyethylmercapto)-L-cysteine, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
S-(2-Carboxyethyl)-L-cysteineC6_6H11_11NO5_5SContains a carboxyethyl group; antioxidant activity
N-Acetyl-L-cysteineC5_5H9_9NO3_3SCommonly used as a mucolytic agent
S-Carboxymethyl-L-cysteineC5_5H9_9NO4_4SFeatures a carboxymethyl group; involved in metal chelation

These compounds share functional characteristics but differ in their specific biochemical roles and applications. S-(2-Hydroxyethylmercapto)-L-cysteine's unique hydroxyethyl moiety distinguishes it from others, particularly regarding its solubility and reactivity profiles.

XLogP3

-3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

197.01803556 g/mol

Monoisotopic Mass

197.01803556 g/mol

Heavy Atom Count

11

UNII

7N9D5X3NW4

Sequence

X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

S,S-(2-Hydroxyethyl)Thiocysteine

Dates

Modify: 2024-04-14

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